molecular formula C8H13N B12944441 Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine

Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine

Cat. No.: B12944441
M. Wt: 123.20 g/mol
InChI Key: ZQSKZXDZMWRXQG-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine is a bicyclic amine characterized by a rigid tricyclic carbon framework with a methanamine (-CH2NH2) substituent at the 1-position. This compound belongs to a class of bridged polycyclic hydrocarbons modified with functional groups that influence its physicochemical and biological properties.

The tricyclo[2.2.1.02,6]heptane core imparts steric rigidity and electronic effects, which are critical in determining reactivity and interaction with biological targets or olfactory receptors.

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

1-tricyclo[2.2.1.02,6]heptanylmethanamine

InChI

InChI=1S/C8H13N/c9-4-8-3-5-1-6(8)7(8)2-5/h5-7H,1-4,9H2

InChI Key

ZQSKZXDZMWRXQG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C3(C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine typically involves the reaction of tricyclo[2.2.1.02,6]heptane with amine reagents under controlled conditions. One common method is the reductive amination of tricyclo[2.2.1.02,6]heptanone using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, converting the compound into its fully saturated form.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine derivatives have been investigated for their therapeutic potential in treating neurological disorders. Research indicates that certain derivatives can exhibit neuroprotective effects and may be beneficial in managing diseases such as Parkinson's disease and other neurodegenerative conditions . The compound's ability to interact with specific biological targets makes it a candidate for drug development aimed at mitigating symptoms associated with these disorders.

Case Study: Neuroprotective Properties

A study highlighted the synthesis of this compound derivatives that demonstrated significant efficacy in preclinical models of neurodegeneration. These compounds were shown to inhibit apoptosis in neuronal cells, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease and frontotemporal dementia .

Fragrance Industry

Another prominent application of this compound is in the fragrance industry, where it serves as a key ingredient in perfume formulations. The compound is noted for imparting a sandalwood-like scent, which is highly valued in perfumery . Its unique olfactory properties make it suitable for use as a base note in various fragrance compositions.

Case Study: Perfume Composition

A patent describes the incorporation of this compound into perfume formulations, enhancing the overall scent profile with its rich and complex aroma . The compound's stability and compatibility with other fragrance components contribute to its desirability in commercial perfume products.

Material Science

In material science, this compound has been explored for its potential use in developing advanced materials due to its unique structural characteristics that confer desirable mechanical and thermal properties.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability . This application is particularly relevant in industries where durable materials are essential, such as automotive and aerospace engineering.

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s tricyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, emphasizing substituent positions, functional groups, and applications:

Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight Key Applications/Properties Source
Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine 1 Methanamine (-CH2NH2) C9H13N 135.21 Potential pharmaceuticals, synthesis PubChem
4-Methyl-7-(tricyclo[2.2.1.02,6]hept-1'-yl)hept-4-en-3-ol 1 (tricyclic) Hydroxyl (-OH) C15H24O 220.35 Perfumes (sandalwood-like fragrance) Patent
1-Ethyltricyclo[2.2.1.0²,⁶]heptan-3-one 3 Ketone (-CO-) C9H12O 136.19 Chemical synthesis intermediate
Tricyclo[2.2.1.0²,⁶]heptane-1-methanol 1 Methanol (-CH2OH) C8H12O 124.18 Perfume compositions
Phenyl[tricyclo[2.2.1.02,6]heptan-3-yl] ketone 3 Aromatic ketone C14H14O 198.26 Unspecified (structural studies)
Key Observations:

Positional Effects: Derivatives with substituents at the 1-position (e.g., methanamine, methanol) exhibit distinct properties compared to those substituted at the 3-position (e.g., ketones). For instance, 1-position substituents in tricyclic compounds are associated with enhanced fragrance complexity in perfumery, as demonstrated in Nippon Oil’s patent .

Functional Group Impact: Methanamine (-CH2NH2): Introduces basicity (pKa ~10–11), enabling salt formation and solubility in acidic environments. Potential applications in drug design or catalysis. Hydroxyl (-OH): Enhances hydrogen-bonding capacity, contributing to sandalwood-like odor profiles in perfumes . Ketone (-CO-): Increases electrophilicity, making derivatives reactive toward nucleophiles (e.g., Grignard reagents) .

Physicochemical and Spectral Comparisons

  • Infrared (IR) Spectroscopy :
    • Tricyclo[2.2.1.02,6]heptane derivatives exhibit characteristic absorption bands at 790 cm⁻¹ and 855 cm⁻¹ , attributed to skeletal vibrations of the tricyclic framework .
    • Methanamine derivatives would show N-H stretching (~3300–3500 cm⁻¹), absent in alcohol or ketone analogs.
  • NMR Spectroscopy :
    • Protons adjacent to the methanamine group (e.g., -CH2NH2) resonate in the δ 2.5–3.5 ppm range, distinct from hydroxyl-proton environments (δ 1.5–2.5 ppm) .

Biological Activity

Tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine, commonly referred to as nortricyclene amine, is a bicyclic compound that has garnered interest in various fields of biological research. This article reviews the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Chemical Formula: C7_7H11_{11}N
  • Molecular Weight: 111.17 g/mol
  • CAS Registry Number: 279-19-6
  • IUPAC Name: Tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine

Pharmacological Activity

The biological activity of tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine has been explored in various studies, focusing on its interaction with biological systems and potential therapeutic effects.

1. Antimicrobial Activity

Research has indicated that derivatives of tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine exhibit significant antimicrobial properties. For instance, a study published in PubMed highlighted the antibacterial activity of related compounds against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

2. Neuropharmacological Effects

Tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine has been investigated for its neuropharmacological effects, particularly its influence on neurotransmitter systems. Preliminary findings suggest that the compound may modulate dopaminergic and serotonergic pathways, which could be beneficial for conditions such as depression and anxiety .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Flury et al. (1988) evaluated the antimicrobial efficacy of tricyclic compounds derived from tricyclo[2.2.1.0(2,6)]heptane structures against Gram-positive and Gram-negative bacteria. Results showed that these compounds inhibited bacterial growth effectively at low concentrations .

Case Study 2: Neurotransmitter Modulation

In a separate investigation, researchers explored the effects of tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine on neurotransmitter release in rat brain slices. The results indicated a dose-dependent increase in serotonin levels, suggesting its potential as an antidepressant agent .

Data Tables

The following table summarizes key findings from studies on tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine:

Study ReferenceBiological ActivityFindings
Flury et al., 1988AntimicrobialSignificant inhibition of bacterial growth at low concentrations
ResearchGate StudyNeuropharmacologicalModulation of serotonin release in rat brain slices
PubMed StudyAntibacterialEffective against resistant bacterial strains

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